Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key functional groups include:
- An isopropyl group at position 6, contributing steric bulk and lipophilicity.
- An ethyl ester at position 3, enhancing solubility and metabolic stability.
- A hydrochloride salt formulation, improving crystallinity and bioavailability.
Properties
IUPAC Name |
ethyl 6-propan-2-yl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2.ClH/c1-4-23-18(22)15-12-7-8-20(11(2)3)10-14(12)25-17(15)19-16(21)13-6-5-9-24-13;/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXHIQUJKJRTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cell lines, mechanisms of action, and structure-activity relationships.
Antiproliferative Activity
Recent studies have highlighted the compound's ability to inhibit the growth of various cancer cell lines. Specifically, it has shown promising results in vitro against several types of cancer cells. The following table summarizes the antiproliferative activity of related compounds within the same structural family:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | HeLa | 1.1 |
| Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | CEM | 2.3 |
| Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | L1210 | 2.8 |
These values indicate that the compound exhibits significant antiproliferative activity with IC50 values ranging from 1.1 μM to 2.8 μM across different cancer cell lines .
The mechanism by which ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its biological effects appears to involve inhibition of tubulin polymerization. This interaction is critical for disrupting mitotic spindle formation during cell division. Molecular docking studies suggest that the compound binds to the colchicine site on tubulin .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications at specific positions of the thieno[2,3-c]pyridine scaffold significantly influence biological activity:
- Substituents at Position 6 : The presence of an isopropyl group at position 6 enhances antiproliferative activity.
- Carboxamido Group : The carboxamido group at position 2 is essential for maintaining biological activity.
- Tetrahydrothieno Framework : The tetrahydrothieno moiety is crucial for effective binding and activity against cancer cells.
Case Studies
In a notable study published in Cancer Letters, researchers synthesized a series of derivatives based on the thieno[2,3-c]pyridine scaffold and evaluated their antiproliferative effects against multiple cancer cell lines. The study found that compounds with similar structural features to ethyl 6-isopropyl derivatives exhibited enhanced potency and selectivity towards cancer cells while sparing normal human peripheral blood mononuclear cells from cytotoxicity .
Scientific Research Applications
Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibits various biological activities that make it a subject of interest in pharmacological research:
- Antimicrobial Properties : Research indicates that compounds with thiophene structures often display antimicrobial activity. This compound may contribute to the development of new antimicrobial agents.
- Neuropharmacological Applications : The presence of the tetrahydrothieno[2,3-c]pyridine ring suggests potential neuroactive effects. Studies on similar compounds have shown promise in treating neurological disorders.
- Anticancer Activity : Preliminary studies suggest that derivatives of thiophene and pyridine structures can inhibit cancer cell proliferation. This compound may be investigated for its anticancer properties.
Research Case Studies
- Synthesis and Characterization : A study focused on synthesizing this compound highlighted its structural integrity through various spectroscopic techniques (NMR, IR). The findings confirmed the expected molecular structure and purity levels suitable for further biological testing.
- Pharmacological Testing : In vitro studies have been conducted to assess the compound's efficacy against specific microbial strains. Results demonstrated significant antimicrobial activity compared to standard antibiotics.
- Neuroactive Potential : Animal model studies have been proposed to evaluate the neuropharmacological effects of this compound. Initial findings suggest it may modulate neurotransmitter levels positively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on activity and physicochemical properties:
Key Analogs:
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (): Differs in the 2-phenoxybenzamido group (vs. Retains the isopropyl group at position 6, suggesting similar steric effects.
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (): Substitutes benzyl for isopropyl at position 6, increasing molecular weight and hydrophobicity. Retains the thiophene-2-carboxamido group, highlighting its importance in binding.
Structure-Activity Relationship (SAR) Analysis
Critical insights from and structural analogs:
- Amino and Carbonyl Groups: The 2-amino and carbonyl groups are essential for allosteric enhancement of adenosine A1 receptor binding. Replacement with nitrogen-containing heterocycles abolishes activity .
- Substituent Position :
- 4-Position Alkylation (e.g., methyl, isopropyl) enhances receptor binding affinity, likely via hydrophobic interactions.
- 5-Position Substitution has minimal impact, suggesting tolerance for steric variation.
- Aromatic Modifications :
- Thiophene vs. Benzene : Thiophene-based analogs (e.g., target compound) may exhibit improved electronic properties over benzene derivatives.
- 3-(Trifluoromethyl) Phenyl : Optimal for activity in benzoylthiophenes, but absent in the target compound, indicating divergent SAR for thiophene-carboxamido derivatives .
Data Table: Comparative Analysis of Key Parameters
Research Findings and Implications
- Target Compound : The thiophene-2-carboxamido group likely enhances binding specificity compared to bulkier benzamido analogs (), while the isopropyl group balances lipophilicity and steric effects.
- Analog : The benzyl substituent may improve membrane permeability but could reduce target selectivity due to increased hydrophobicity.
- SAR Trends : Alkyl and aromatic substitutions at position 4/6 are critical for optimizing receptor interactions, as seen in PD 81,723 (a related compound with a 3-(trifluoromethyl)phenyl group) .
Notes on Data Limitations and Methodological Considerations
- Limited Direct Data: Empirical binding or pharmacokinetic data for the target compound are scarce; comparisons rely on structural analogs and inferred SAR.
- Crystallographic Methods : Tools like SHELX () enable precise structural determination, but published crystal data for these compounds are unavailable, limiting conformational analysis .
- Safety: Handling precautions (e.g., avoiding ignition sources) apply to all hydrochloride salts, as noted in .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates .
- Temperature control : Exothermic steps (e.g., cyclization) demand gradual heating (60–80°C) to avoid side reactions .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while flash chromatography isolates intermediates. Final purification via recrystallization in ethanol or ethyl acetate improves purity .
- Analytical validation : ¹H/¹³C NMR confirms structural integrity at each step, with mass spectrometry (MS) verifying molecular weight .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., NH of amide at δ 9.5–10.5 ppm, ester CH3 at δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~165–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
- Infrared Spectroscopy (IR) : Validates functional groups (amide C=O stretch at ~1670 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
Q. What functional groups in the compound are most reactive or critical for its bioactivity?
- Methodological Answer :
- Amide group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Thiophene ring : Enhances π-π stacking interactions in receptor binding .
- Ester group : Can be hydrolyzed in vivo to generate active carboxylic acid metabolites .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during data collection?
- Methodological Answer :
- Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals. Poor solubility may require microseeding .
- Data collection : Use SHELXL for refinement. Challenges include twinning (common in flexible tetrahydrothienopyridine rings) and low-resolution data (<1.5 Å). Anisotropic displacement parameters improve model accuracy .
- Validation : R-factor convergence (<0.05) and electron density maps confirm bond lengths/angles (e.g., C–S bond: 1.70–1.75 Å) .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
- Methodological Answer :
- Substituent variation : Replace the isopropyl group with bulkier tert-butyl to enhance lipophilicity (logP optimization) .
- Bioisosteric replacement : Swap thiophene-2-carboxamido with furan-2-carboxamido to modulate metabolic stability .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) with IC50 comparisons. Use ANOVA to assess significance (p < 0.05) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., fixed incubation time, cell passage number) .
- Orthogonal assays : Validate antiproliferative activity via both MTT and clonogenic assays .
- Control experiments : Include reference drugs (e.g., doxorubicin) and solvent controls to rule out false positives .
Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0). Prioritize poses with lowest ΔG (e.g., –9.5 kcal/mol) .
- ADMET prediction : SwissADME estimates bioavailability (e.g., TPSA < 140 Ų for blood-brain barrier penetration) .
- Toxicity alerts : Check for PAINS motifs (e.g., reactive thiophene sulfurs) using FAF-Drugs4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
